molecular formula C12H18N2O4 B2497506 1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid CAS No. 1158759-72-8

1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid

Cat. No.: B2497506
CAS No.: 1158759-72-8
M. Wt: 254.286
InChI Key: OYURTYFDXULIBT-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of the compound in organic reactions involves the protection and deprotection of the Boc group. The Boc group protects the amine during the reaction and can be selectively removed afterwards .

Safety and Hazards

The compound should be handled with care to avoid ingestion, inhalation, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

Future Directions

The use of Boc-protected compounds in organic synthesis, particularly in peptide synthesis, is a well-established practice . Future research may focus on developing more efficient methods for the protection and deprotection of the Boc group, as well as exploring new applications of Boc-protected compounds in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyano group can be introduced via nucleophilic substitution reactions, while the carboxylic acid group can be formed through oxidation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of free amines after Boc deprotection.

Comparison with Similar Compounds

  • 1-(tert-Butoxycarbonyl)-3-aminopiperidine-3-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-2-cyanopiperidine-2-carboxylic acid

Uniqueness: 1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid is unique due to the specific positioning of the cyano and carboxylic acid groups on the piperidine ring, which influences its reactivity and applications in synthesis. The presence of the Boc protecting group further enhances its utility in multi-step synthetic processes by providing stability and selectivity .

Properties

IUPAC Name

3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-4-5-12(7-13,8-14)9(15)16/h4-6,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYURTYFDXULIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158759-72-8
Record name 1-[(tert-butoxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid
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